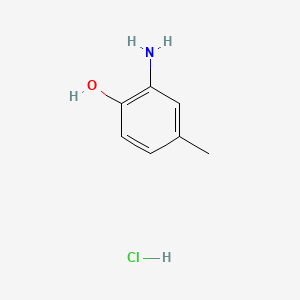

2-Amino-p-cresol Hydrochloride

Übersicht

Beschreibung

It is a white to gray powder or crystalline solid that is soluble in water . This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-p-cresol hydrochloride typically involves the reduction of 2-Nitro-p-cresol. The reduction process can be carried out using various reducing agents such as iron powder in the presence of hydrochloric acid . The reaction conditions usually involve heating the mixture to facilitate the reduction process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar reduction methods. The process involves the use of large reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-p-cresol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form various amine derivatives.

Substitution: The amino group can participate in substitution reactions to form different substituted phenols

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted phenols

Wissenschaftliche Forschungsanwendungen

Structural Information

The compound features an amino group attached to a cresol structure, which enhances its reactivity and utility in various chemical processes.

Colorant Production

2-Amino-p-cresol hydrochloride serves as a precursor for several colorants. Its derivatives are utilized in the synthesis of dyes and pigments due to their ability to form stable chromophores. Notable applications include:

| Colorant Name | Type |

|---|---|

| Fluorescent Brightener 135 | Optical brightener |

| Reactive Blue 40 | Reactive dye |

| Mordant Green 10 | Mordant dye |

These colorants find extensive use in textiles, plastics, and coatings, where vibrant colors and stability are essential.

Chemical Intermediates

The compound is also pivotal in synthesizing various intermediates that have applications in pharmaceuticals and agrochemicals. Some of these intermediates include:

| Intermediate Name | Application Area |

|---|---|

| 4-(2-Hydroxy-5-methylphenyl)imino-2-pentanone | Pharmaceutical synthesis |

| N-(2-Hydroxy-5-methylphenyl)-N’-phenylurea | Agrochemical production |

| 2-Mercapto-5-methylbenzoxazole | Antimicrobial agents |

These intermediates play crucial roles in developing active pharmaceutical ingredients and other specialized chemicals.

Biological Research

Recent studies have highlighted the compound's potential role in biological systems. Research indicates that p-cresol can influence lipid metabolism and has been associated with macrophage activity. For instance:

- In experiments with atherosclerosis-prone mice, treatment with unmodified p-cresol resulted in increased lipid deposits in coronary arteries, suggesting a link between this compound and cardiovascular health .

- The modulation of intestinal microbiota by p-cresol has been studied for its implications in chronic kidney disease-associated cardiovascular risks .

Cosmetic Applications

Due to its properties, this compound is also explored for use in cosmetic formulations. Its role as an antioxidant and stabilizer makes it suitable for skin care products. The incorporation of this compound can enhance the efficacy of formulations aimed at improving skin hydration and texture .

Laboratory and Industrial Applications

In laboratory settings, the compound is utilized for various testing applications including:

- Molecular biology methods (e.g., PCR/qPCR)

- Microbiology methods

- Protein biology applications

Its versatility allows it to function as a reagent or catalyst in chemical reactions .

Case Study 1: Colorant Synthesis

A study conducted on the synthesis of fluorescent brighteners from this compound demonstrated its effectiveness as a precursor. The reaction conditions were optimized to maximize yield while maintaining color stability under varying environmental conditions.

Case Study 2: Biological Impact Assessment

Research assessing the impact of p-cresol on lipid metabolism showed that dietary modifications could alter its production in the gut microbiome, leading to significant changes in lipid profiles among subjects with chronic kidney disease . This study underscores the need for further exploration into how dietary components interact with microbial metabolism.

Wirkmechanismus

The mechanism of action of 2-Amino-p-cresol hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also undergo oxidation and reduction reactions, which are essential in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-p-cresol: Similar structure but without the hydrochloride group.

2-Amino-4-methylphenol: Another name for 2-Amino-p-cresol.

2-Hydroxy-5-methylaniline: A related compound with similar chemical properties

Uniqueness

2-Amino-p-cresol hydrochloride is unique due to its hydrochloride group, which enhances its solubility in water and makes it more suitable for certain chemical reactions and industrial applications .

Biologische Aktivität

2-Amino-p-cresol hydrochloride (also known as 2-amino-4-methylphenol) is a chemical compound with significant biological activity. It is primarily recognized for its role in various biological processes, including its potential applications in pharmaceuticals and toxicology. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolism, and toxicological effects.

- Molecular Formula : C7H9NO

- Molecular Weight : 123.16 g/mol

- Appearance : Solid at room temperature

Pharmacokinetics

This compound is absorbed through various routes, including the gastrointestinal tract and skin. Once absorbed, it undergoes significant metabolic processing:

- Absorption : It demonstrates good permeability across biological membranes. Studies indicate that cresols can be absorbed through intact skin and respiratory pathways .

- Distribution : The compound is widely distributed throughout the body. A study in rats reported a volume of distribution of approximately 2.9 L/kg .

- Metabolism : The liver primarily metabolizes 2-amino-p-cresol into conjugates with glucuronic acid and sulfate, which are then excreted in urine. This metabolic pathway is crucial for detoxification and elimination from the body .

- Excretion : The major route of elimination is urinary excretion, with some metabolites also excreted via bile .

The biological activity of this compound can be attributed to its structural properties as a substituted aniline and hydroxytoluene. It acts as a sensitizer and a xenobiotic metabolite, influencing various biochemical pathways.

Toxicological Studies

Multiple studies have evaluated the toxicological profile of this compound:

- Acute Toxicity : A case study involving human exposure reported significant toxicity after accidental exposure to cresols, highlighting potential risks associated with high concentrations .

- Chronic Effects : In animal studies, doses of 500 mg/kg body weight per day resulted in reduced body weight gain and altered hematological parameters, such as decreased erythrocyte counts and increased reticulocyte levels . Significant increases in organ weights (liver, kidney, spleen) were also observed.

- Genotoxicity : The compound has undergone Ames testing for mutagenicity, showing variable results depending on the concentration used. At higher concentrations (5000 µg/plate), it exhibited mutagenic potential in bacterial strains .

Case Study 1: Human Exposure

A significant case involved an infant who suffered severe toxicity after exposure to a cresol derivative. Blood analysis revealed high levels of cresols in various organs post-mortem, underscoring the compound's potential for systemic toxicity when improperly handled.

Case Study 2: Animal Model

In a controlled study on rats, administration of 250 mg/kg/day resulted in increased water consumption and urine output characterized by yellow-orange discoloration. Histopathological examinations showed no significant alterations at lower doses (50 mg/kg), suggesting a dose-dependent response to toxicity .

Summary Table of Biological Activity

| Parameter | Observation |

|---|---|

| Absorption | Good permeability through skin and GI tract |

| Volume of Distribution | ~2.9 L/kg in rats |

| Metabolism | Conjugated primarily by liver |

| Excretion | Mainly via urine |

| Acute Toxicity | Severe effects noted in case studies |

| Chronic Toxicity | Altered hematology and increased organ weights |

| Genotoxicity | Mutagenic potential at high concentrations |

Eigenschaften

IUPAC Name |

2-amino-4-methylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c1-5-2-3-7(9)6(8)4-5;/h2-4,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMUKGFYWNOPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183916 | |

| Record name | 2-Aminop-cresol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2977-71-1 | |

| Record name | Phenol, 2-amino-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2977-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminop-cresol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002977711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminop-cresol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminop-cresol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.